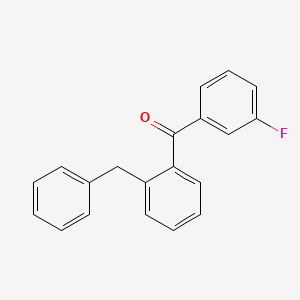
(2-Benzylphenyl)(3-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Benzylphenyl)(3-fluorophenyl)methanone is an organic compound with the molecular formula C20H15FO It is a member of the benzophenone family, characterized by the presence of two aromatic rings connected by a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylphenyl)(3-fluorophenyl)methanone typically involves the reaction of 2-benzylphenyl and 3-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反応の分析
Types of Reactions
(2-Benzylphenyl)(3-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzophenone derivatives .
科学的研究の応用
(2-Benzylphenyl)(3-fluorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Benzylphenyl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
Similar Compounds
- (3-Fluorophenyl)(phenyl)methanone
- (3,5-Difluorophenyl)(o-tolyl)methanone
- (3,4-Difluorophenyl)(2-ethylphenyl)methanone
Uniqueness
(2-Benzylphenyl)(3-fluorophenyl)methanone is unique due to the presence of both benzyl and fluorophenyl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
394-74-1 |
|---|---|
分子式 |
C20H15FO |
分子量 |
290.3 g/mol |
IUPAC名 |
(2-benzylphenyl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C20H15FO/c21-18-11-6-10-17(14-18)20(22)19-12-5-4-9-16(19)13-15-7-2-1-3-8-15/h1-12,14H,13H2 |
InChIキー |
QBPOTWVGERJTLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


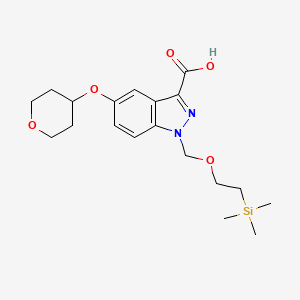
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
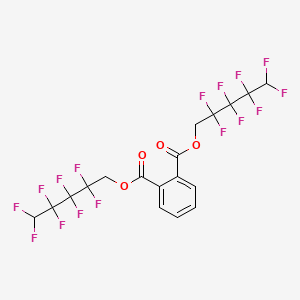
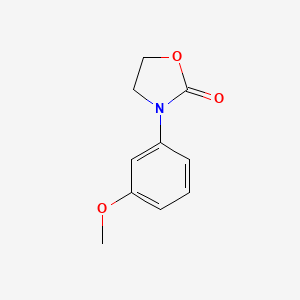

![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)


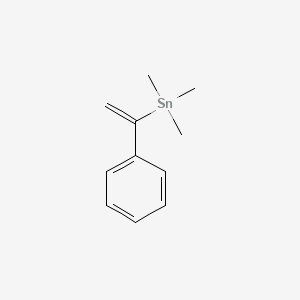
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
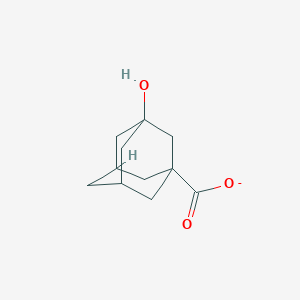
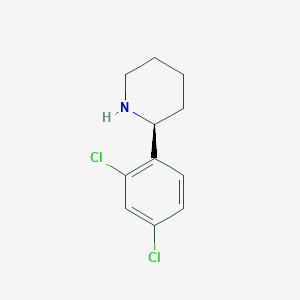

![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
